2-(2-Hydroxyethyl)benzene-1,4-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)benzene-1,4-diol can be achieved through several methods. One common method involves the Dakin oxidation of ortho- or para-hydroxylated phenyl aldehydes or ketones using hydrogen peroxide in a basic medium . This reaction results in the formation of the desired benzenediol and a carboxylate.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from olive oil, where it is present in significant quantities. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to catechols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl)benzene-1,4-diol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing cardiovascular diseases and cancer.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)benzene-1,4-diol involves its ability to scavenge free radicals and inhibit oxidative stress. It modulates the expression of various components of the inflammatory response, possibly through the modulation of the nuclear factor-kappa B (NF-kB) pathway . This leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): An isomer with hydroxyl groups at the 1 and 2 positions.
Resorcinol (1,3-dihydroxybenzene): An isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
2-(2-Hydroxyethyl)benzene-1,4-diol is unique due to the presence of the hydroxyethyl group, which enhances its antioxidant properties and makes it more effective in scavenging free radicals compared to its isomers .
Properties
IUPAC Name |
2-(2-hydroxyethyl)benzene-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,9-11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDDFOFVIFIUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597352 | |
Record name | 2-(2-Hydroxyethyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-95-3 | |
Record name | 2-(2-Hydroxyethyl)-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13398-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Hydroxyethyl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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